![molecular formula C24H27N3O4 B2392649 N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-91-9](/img/structure/B2392649.png)

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

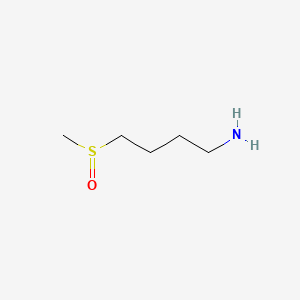

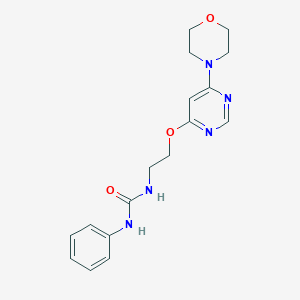

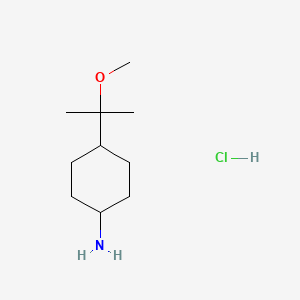

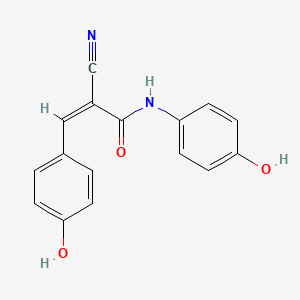

“N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Wissenschaftliche Forschungsanwendungen

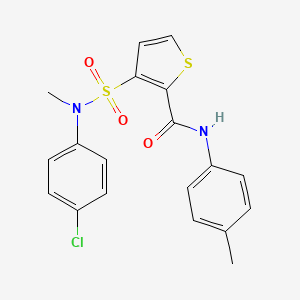

Antimicrobial and Antifungal Activities

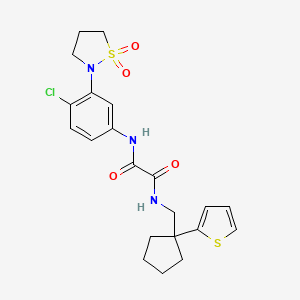

Research indicates that compounds within the same chemical family exhibit notable antimycobacterial and antifungal activities. For example, derivatives of N-benzylpyrazine-2-carboxamides have been synthesized and shown to possess significant antimycobacterial activity against Mycobacterium tuberculosis, as well as notable antifungal effects against strains such as Trichophyton mentagrophytes. These findings underscore the potential of N-benzylpyrazine-2-carboxamides derivatives in treating mycobacterial and fungal infections, suggesting a research path that could encompass the specific compound (Doležal et al., 2010; Servusová et al., 2012).

Photosynthesis-Inhibiting Activity

Compounds from the N-benzylpyrazine-2-carboxamide family have also been evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, demonstrating a potential application in studying and manipulating photosynthesis at a biochemical level (Doležal et al., 2010).

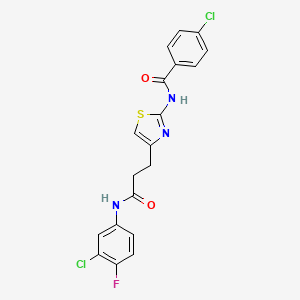

Anti-Influenza and Anticancer Properties

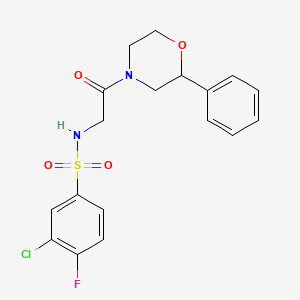

Furthermore, research on benzamide-based 5-aminopyrazoles, a related chemical class, has yielded compounds with significant antiviral activities against bird flu influenza (H5N1), highlighting the potential for developing new antiviral agents (Hebishy et al., 2020). Additionally, benzopyranylamine compounds containing a 3,4,5-trimethoxyphenyl ring have shown notable anti-tumor activity in vitro against human breast, CNS, and colon cancer cell lines, suggesting a promising avenue for cancer research and therapy development (Jurd, 1996).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are proteins that play crucial roles in various cellular processes. The Trimethoxyphenyl (TMP) group, which is part of the compound’s structure, is known to inhibit several proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been reported that the TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the polymerization of tubulin, affecting the mitotic spindle formation and thus, cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation , affecting the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The tmp group, which is part of the compound’s structure, is known to be present in several therapeutically interesting drugs , suggesting that it may have favorable ADME properties.

Result of Action

The compound’s action results in molecular and cellular effects such as the inhibition of cell division due to its effect on tubulin polymerization . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

Eigenschaften

IUPAC Name |

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUIKUHYNRKFOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392566.png)

![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)

![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)

![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)

![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)